Cas no 921998-74-5 (N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide)

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide
- AKOS024637523
- F2296-0511
- 921998-74-5
- N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide
-
- インチ: 1S/C21H20N2O4S/c1-21(2)13-27-19-12-16(8-10-18(19)22-20(21)24)23-28(25,26)17-9-7-14-5-3-4-6-15(14)11-17/h3-12,23H,13H2,1-2H3,(H,22,24)
- InChIKey: IQKAICOHPBTPOJ-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC2C=CC=CC=2C=1)(NC1C=CC2=C(C=1)OCC(C)(C)C(N2)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 396.11437830g/mol
- どういたいしつりょう: 396.11437830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 687
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 92.9Ų
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2296-0511-15mg |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide |
921998-74-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2296-0511-10mg |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide |
921998-74-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2296-0511-75mg |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide |
921998-74-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2296-0511-20mg |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide |
921998-74-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2296-0511-5mg |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide |
921998-74-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2296-0511-3mg |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide |
921998-74-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2296-0511-10μmol |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide |
921998-74-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2296-0511-20μmol |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide |
921998-74-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2296-0511-30mg |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide |
921998-74-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2296-0511-5μmol |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide |
921998-74-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamideに関する追加情報
Introduction to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide (CAS No. 921998-74-5)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide (CAS No. 921998-74-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in the realm of targeting neurological and inflammatory disorders. The unique structural features of this molecule make it a subject of intense research interest, as it combines elements from two distinct pharmacophoric frameworks: the benzoxazepine scaffold and the naphthalene sulfonamide moiety.
The benzoxazepine core is a heterocyclic structure that has been extensively studied for its biological activity. It is characterized by a fused ring system containing oxygen atoms, which often contributes to its interaction with biological targets such as enzymes and receptors. Specifically, the 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl moiety imparts specific steric and electronic properties to the molecule, which can influence its binding affinity and selectivity. This particular derivative has been designed to optimize interactions with biological targets while minimizing off-target effects.
The naphthalene sulfonamide group is another critical component of this compound. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The naphthalene ring enhances the hydrophobicity of the molecule, which can improve its membrane permeability and bioavailability. The sulfonamide functional group introduces a polar moiety that can engage in hydrogen bonding interactions with biological targets, thereby increasing the compound's binding affinity.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to gain deeper insights into the interactions between N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide and potential biological targets. These studies have highlighted the compound's potential as a modulator of various signaling pathways involved in neurological disorders such as Alzheimer's disease and Parkinson's disease. The benzoxazepine scaffold is known to interact with amyloid-beta plaques and tau proteins, which are hallmark pathological features of these neurodegenerative diseases.
In addition to its potential applications in neurology, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide has shown promise in preclinical studies related to inflammatory conditions. The sulfonamide group has been identified as a key pharmacophore in anti-inflammatory drugs due to its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). By targeting these enzymes, the compound may help reduce inflammation and alleviate symptoms associated with chronic inflammatory diseases.
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide involves a multi-step organic synthesis process that requires precise control over reaction conditions and reagent selection. The benzoxazepine core is typically synthesized through cyclization reactions involving appropriate precursors such as 2-amino benzoyl chlorides or 2-hydroxy benzoyl chlorides. The subsequent introduction of the naphthalene sulfonamide group involves nucleophilic substitution reactions or condensation reactions with sulfonamides.
The purity and stability of N-(3,3-dimethyl-4-oxyo 2 3 4 5 tetrahydro 1 5 benzo x az epin 8 yl)naphthalene 2 sulfon amide are crucial factors that must be carefully controlled during synthesis and storage. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques for analyzing the purity of the compound. Additionally,stability studies under various conditions such as temperature,humidity,and light exposure are essential to ensure that the compound maintains its integrity during storage and transportation.
The pharmacokinetic properties of N-(3 3 dimethyl 4 oxo 2 3 4 5 tetrahydro 1 5 benzo x az epin 8 yl)naphthalene 2 sulfon amide have been evaluated in preclinical studies to assess its absorption distribution metabolism excretion and toxicity (ADMET) profile. These studies have provided valuable insights into how the compound behaves within the body after administration,including its bioavailability,half-life,and potential side effects. The results from these studies have helped researchers optimize dosing regimens and identify potential drug-drug interactions.
In conclusion,N-(3,3-dimethyl -4 - oxo -2,3,4,5-tetrahydro -1,5-benzo x az epin -8 - yl)naphthalene -2-sulfon amide (CAS No.921998 -74 -5)is a promising pharmaceutical compound with potential applications in treating neurological and inflammatory diseases.Its unique structural features make it an attractive candidate for further research,and ongoing studies continue to uncover new insights into its mechanism of action.With continued advancements in synthetic chemistry and pharmacological research,this compound holds great promise for improving therapeutic outcomes in various medical conditions.
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